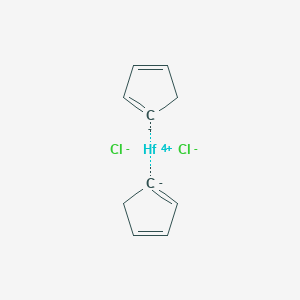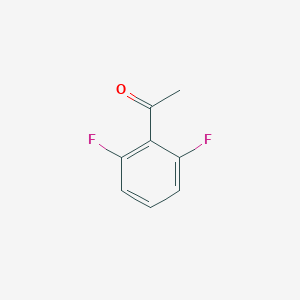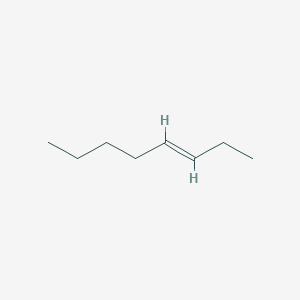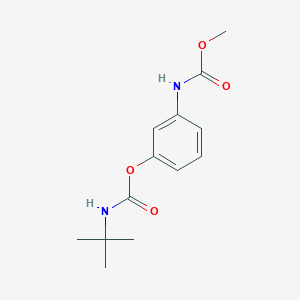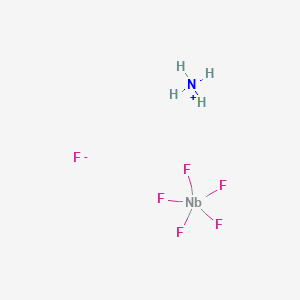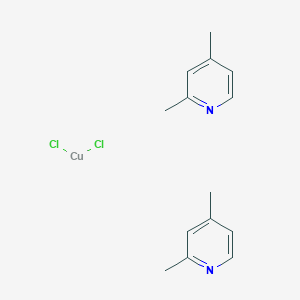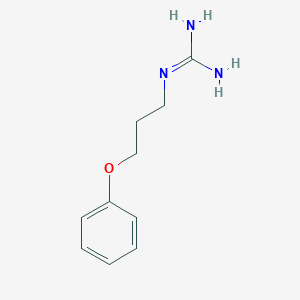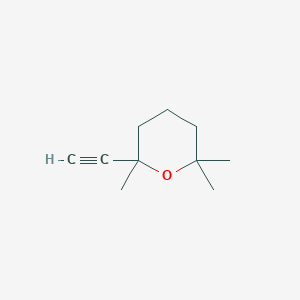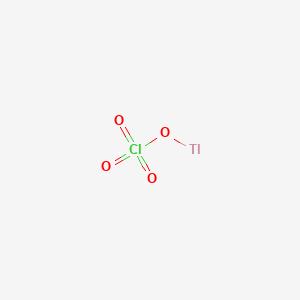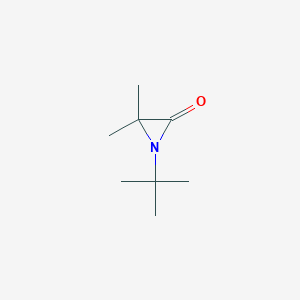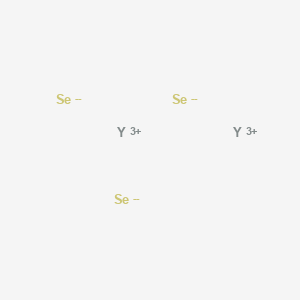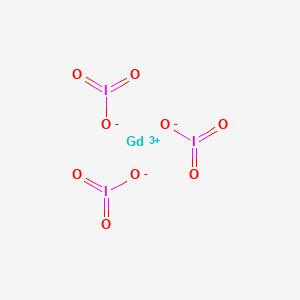
Gadolinium triiodate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gadolinium triiodate, also known as GdI3, is a chemical compound that belongs to the family of rare earth iodates. It is composed of one gadolinium ion and three iodate ions, with a chemical formula of Gd(IO3)3. This compound has been widely studied for its potential applications in scientific research, particularly in the fields of materials science and biomedicine. In
Applications De Recherche Scientifique
Gadolinium triiodate has been studied extensively for its potential applications in scientific research. One of its most promising applications is in the field of materials science, where it has been used as a precursor for the synthesis of various functional materials such as luminescent materials, magnetic materials, and catalysts. Gadolinium triiodate has also been studied for its potential applications in biomedicine, particularly in the field of magnetic resonance imaging (MRI). Gadolinium triiodate can be used as a contrast agent for MRI, as it has a high magnetic moment and can enhance the contrast of images.
Mécanisme D'action
The mechanism of action of Gadolinium triiodate is not fully understood, but it is believed to involve the interaction between the gadolinium ion and biological molecules such as proteins and enzymes. Gadolinium triiodate has been shown to bind to proteins such as albumin and transferrin, which are involved in the transport of various molecules in the body. This binding can affect the function of these proteins and may have implications for their use in biomedical applications.
Effets Biochimiques Et Physiologiques
Gadolinium triiodate has been shown to have both biochemical and physiological effects in the body. It has been shown to accumulate in various organs such as the liver, spleen, and kidneys, and can cause toxicity at high doses. Gadolinium triiodate has also been shown to affect the function of various enzymes and proteins in the body, which may have implications for its use in biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Gadolinium triiodate in lab experiments is its high purity and stability, which makes it ideal for use as a precursor in the synthesis of functional materials. Gadolinium triiodate is also relatively easy to synthesize using a variety of methods. However, one limitation of using Gadolinium triiodate in lab experiments is its potential toxicity at high doses, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for research on Gadolinium triiodate. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the development of new applications for Gadolinium triiodate in biomedicine, such as the development of new contrast agents for MRI. Additionally, further research is needed to fully understand the mechanism of action of Gadolinium triiodate and its potential toxicity at high doses.
Méthodes De Synthèse
The synthesis of Gadolinium triiodate can be achieved through various methods, including solid-state reactions, hydrothermal synthesis, and solvothermal synthesis. One common method involves the reaction of gadolinium oxide (Gd2O3) with iodine pentoxide (I2O5) in the presence of a mineralizer such as potassium iodate (KIO3). This reaction yields Gadolinium triiodate as a white crystalline powder. Another method involves the reaction of gadolinium nitrate (Gd(NO3)3) with potassium iodate (KIO3) in the presence of hydroiodic acid (HI). This reaction also yields Gadolinium triiodate as a white crystalline powder.
Propriétés
Numéro CAS |
14732-19-5 |
|---|---|
Nom du produit |
Gadolinium triiodate |
Formule moléculaire |
GdI3O9 |
Poids moléculaire |
682 g/mol |
Nom IUPAC |
gadolinium(3+);triiodate |
InChI |
InChI=1S/Gd.3HIO3/c;3*2-1(3)4/h;3*(H,2,3,4)/q+3;;;/p-3 |
Clé InChI |
FQBFRXMMVFCZEX-UHFFFAOYSA-K |
SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Gd+3] |
SMILES canonique |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Gd+3] |
Autres numéros CAS |
14732-19-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



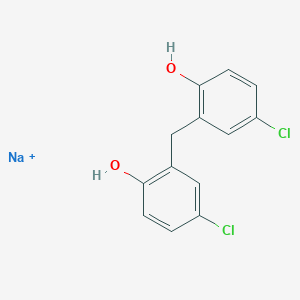
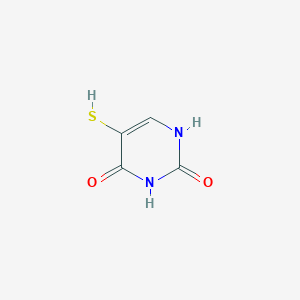
![20-Tert-butyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene](/img/structure/B84156.png)
